Methyl 5-amino-3-bromo-2-fluorobenzoate

Description

Chemical Identity and Nomenclature

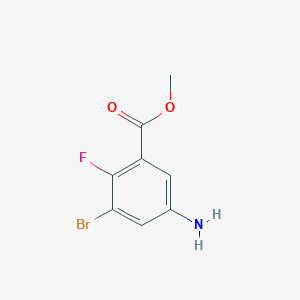

Methyl 5-amino-3-bromo-2-fluorobenzoate (C₈H₇BrFNO₂) is a halogenated aromatic ester characterized by a benzoate core functionalized with amino, bromo, and fluoro substituents. Its systematic IUPAC name reflects the substituent positions: the methyl ester group at position 1, fluorine at position 2, bromine at position 3, and the amino group at position 5 (Figure 1).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| Molecular formula | C₈H₇BrFNO₂ |

| Molecular weight | 248.05 g/mol |

| SMILES | COC(=O)C₁=C(C(=CC(=C₁)N)Br)F |

| InChIKey | NEXQWIXZHGVDDY-UHFFFAOYSA-N |

| CAS Registry Number | 1803581-88-5 |

Synonyms include methyl 3-bromo-5-amino-2-fluorobenzoate and benzoic acid, 5-amino-3-bromo-2-fluoro-, methyl ester. Its structural uniqueness arises from the interplay of electron-donating (amino) and electron-withdrawing (bromo, fluoro) groups, which influence reactivity and intermolecular interactions.

Historical Context in Organofluorine Chemistry

The synthesis of this compound is rooted in advancements in organofluorine chemistry, which began with Alexandre Borodin’s 1862 demonstration of halogen exchange using potassium fluoride. This method became pivotal for introducing fluorine into aromatic systems. By the 1930s, Swarts’ work on antimony trifluoride-mediated fluorination enabled scalable production of fluorinated compounds, laying groundwork for later derivatives.

The compound’s bromo-fluoro-amino substitution pattern reflects mid-20th-century innovations in directed ortho-metalation, which allowed precise functionalization of benzoic acid derivatives. Its esterification strategy parallels methodologies developed for radiofluorination, such as the synthesis of $$N$$-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for positron emission tomography (PET).

Positional Isomerism in Halogenated Aminobenzoates

Positional isomerism significantly impacts the physicochemical and synthetic utility of halogenated aminobenzoates. This compound belongs to a family of isomers distinguished by substituent arrangement:

Table 2: Comparative analysis of positional isomers

| Compound Name | CAS Number | Substituent Positions (Amino/Bromo/Fluoro) |

|---|---|---|

| This compound | 1803581-88-5 | 5/3/2 |

| Methyl 3-amino-5-bromo-2-fluorobenzoate | 1339049-19-2 | 3/5/2 |

| Methyl 2-amino-5-bromo-3-fluorobenzoate | 1049106-42-4 | 2/5/3 |

The 5-amino-3-bromo-2-fluoro isomer exhibits distinct reactivity due to steric and electronic effects. For example, the meta-bromo substituent facilitates Suzuki-Miyaura cross-coupling reactions, while the para-amino group enhances solubility in polar solvents. In contrast, the 3-amino-5-bromo-2-fluoro isomer shows higher crystallinity due to intramolecular hydrogen bonding between amino and ester groups.

The ortho-fluoro substituent in this compound reduces ring electron density, making it less prone to electrophilic substitution compared to its 2-amino-5-bromo-3-fluoro counterpart. Such differences underscore the importance of regiochemical control in designing halogenated benzoates for pharmaceutical intermediates or materials science.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-amino-3-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXQWIXZHGVDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and General Approach

A common synthetic starting material is 2-methyl-3-amino-5-bromobenzoic acid methyl ester or related analogues. The amino group can be introduced via nitration followed by reduction or directly via amination reactions. The fluorine atom is often introduced via electrophilic fluorination or halogen exchange reactions.

Fluorination via Diazonium Salt Intermediate

One effective method involves diazotization of the amino group followed by fluorination using hexafluorophosphoric acid and sodium nitrite in an acidic medium. This approach is adapted from a closely related method for preparing 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester, which shares structural similarity with the target compound.

- Dissolve the amino-substituted bromo-methylbenzoate in concentrated sulfuric acid at low temperature (0 to -10 °C).

- Add sodium nitrite solution slowly to form the diazonium salt.

- Introduce hexafluorophosphoric acid to replace the diazonium group with fluorine.

- Perform post-reaction workup including filtration, washing, and purification by column chromatography.

This method yields high purity fluorinated methyl esters with yields around 88-89% and purity >98% (GCMS).

Bromination and Amination Sequence

Alternatively, the bromine substituent can be introduced via bromination of a fluorinated methyl benzoate intermediate, followed by nitration and reduction to install the amino group at the 5-position. This involves:

- Bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Nitration with nitric acid to introduce a nitro group at the desired position.

- Catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

This multi-step approach requires careful control to avoid over-bromination or unwanted substitution.

Esterification

If starting from the corresponding benzoic acid, methyl esterification is performed using methanol and an acid catalyst (e.g., sulfuric acid or HCl) under reflux conditions. This step is typically done either at the start or end of the synthetic sequence depending on the stability of intermediates.

Example Synthesis Protocol (Adapted from Related Compound)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-methyl-3-amino-5-bromobenzoic acid methyl ester + concentrated H2SO4, 0 to -10 °C | Diazotization with sodium nitrite | Intermediate formation |

| 2 | Hexafluorophosphoric acid addition, 30 min reaction | Fluorination replacing diazonium group | Intermediate obtained |

| 3 | Extraction, washing (water, methanol, ethyl acetate), drying | Purification of intermediate | 88.9% yield, 98% purity (GCMS) |

| 4 | Heating with 1,2-dichlorobenzene at 130-135 °C | Decomposition of solids and final purification | Final product isolated |

This sequence is efficient and avoids chlorinated byproducts by using sulfuric acid and hexafluorophosphoric acid, with dichlorobenzene as a solvent in post-treatment to prevent side reactions.

Analytical Data and Characterization

For related compounds prepared by this method, typical characterization includes:

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons, methyl ester singlet, and amino protons.

- GCMS: Purity above 98%.

- Yield: Approximately 88-89%.

Example ^1H NMR data for a similar compound:

| Chemical Shift (δ ppm) | Multiplicity | Proton Type |

|---|---|---|

| 7.84 | singlet | Aromatic H |

| 7.37 | doublet of doublets (J=8.9, 2.0 Hz) | Aromatic H |

| 3.93 | singlet | Methyl ester (OCH3) |

| 2.45 | doublet (J=2.4 Hz) | Methyl group (CH3) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Diazonium fluorination | 2-methyl-3-amino-5-bromobenzoic acid methyl ester | NaNO2, H2SO4, hexafluorophosphoric acid | 0 to -10 °C, 30 min | ~89% | Avoids chlorinated byproducts, mild conditions |

| Bromination + Nitration + Reduction | Fluorinated methyl benzoate | Br2 or NBS, HNO3, H2/Pd catalyst | Controlled temp, reflux | Variable | Multi-step, requires careful control |

| Esterification | Corresponding benzoic acid | MeOH, acid catalyst | Reflux | High | Usually preparative step |

Research Findings and Practical Considerations

- The diazonium salt fluorination method using hexafluorophosphoric acid is advantageous due to mild reaction conditions, reduced cost, and minimized side reactions.

- The use of sulfuric acid as solvent and dichlorobenzene in post-treatment helps in achieving high purity and yield.

- Multi-step halogenation and amination routes require precise temperature and reagent control to avoid side reactions and improve regioselectivity.

- Purification is typically achieved by column chromatography using petroleum ether and ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.

Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Hydroxylamine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-amino-3-bromo-2-fluorobenzoate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The presence of amino, bromo, and fluoro substituents allows for various chemical transformations, enhancing its utility in synthetic pathways.

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties:

- Antimicrobial Studies : In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Research : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.

Medicinal Chemistry

The compound is investigated as a precursor for pharmaceutical compounds. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, this compound was tested on human cancer cell lines. The compound showed a dose-dependent increase in apoptosis markers after 48 hours of treatment, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7): Structural isomer with an ethyl ester (-COOC₂H₅) and shifted substituents (2-amino vs. 5-amino in the methyl analog). Higher molar mass (262.08 vs. 246.05) due to the ethyl group, which may influence solubility and reactivity .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde :

- Replaces the ester with a hydroxyl (-OH) and aldehyde (-CHO), reducing steric bulk but increasing polarity. Likely more acidic due to the hydroxyl group .

5-Bromo-4-fluoro-2-methylaniline :

- Lacks the ester entirely, featuring a methyl group and amine. This simplification may enhance nucleophilicity but reduce versatility in coupling reactions .

Biological Activity

Methyl 5-amino-3-bromo-2-fluorobenzoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.05 g/mol. The structure includes an amino group, a bromine atom, and a fluorine atom attached to a benzoate framework, which enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound often exhibit antimicrobial and anticancer properties. The presence of the amino group is significant for enhancing interactions with biological targets such as proteins and enzymes, positioning this compound as a candidate for further therapeutic exploration.

The biological effects of this compound are believed to be mediated through:

- Covalent Bond Formation : The compound can form covalent bonds with target biomolecules, leading to alterations in their structure and function.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in various disease pathways, including those associated with cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Amino Group : Enhances binding affinity to enzymes and receptors.

- Bromo and Fluoro Substituents : Affect lipophilicity and membrane permeability, potentially increasing bioavailability.

- Benzoate Framework : Provides a stable scaffold for further modifications aimed at improving efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzoate derivatives, including those structurally related to this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.008 | E. coli |

| Control Antibiotic | 0.004 | E. coli |

Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results showed promising cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 5-amino-3-bromo-2-fluorobenzoate in laboratory settings?

A practical approach involves sequential functionalization of a benzoate scaffold. For example:

Esterification : Start with 5-amino-2-fluorobenzoic acid and methylate using methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

Bromination : Introduce bromine at the 3-position via electrophilic aromatic substitution (e.g., using Br₂ in FeBr₃) .

Key challenges include ensuring regioselectivity during bromination and protecting the amino group to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How can researchers confirm the structural integrity of this compound?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, bromine’s deshielding effects).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~262.98 g/mol for C₈H₇BrFNO₂).

- Elemental Analysis : Validate C, H, N, and Br content .

For advanced validation, single-crystal X-ray diffraction (using SHELX software for refinement) can resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What strategies address competing reactivity between bromine and fluorine during functionalization of this compound?

The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, but bromine’s steric bulk can hinder further reactions. To mitigate this:

- Directed Metalation : Use directing groups (e.g., the amino group) to control cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts).

- Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to prevent unwanted nucleophilic side reactions during halogenation .

Computational modeling (e.g., DFT with B3LYP functionals) can predict regioselectivity and transition states, aiding reaction design .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

The amino group acts as an electron donor, while fluorine and bromine are electron-withdrawing. This creates a polarized electronic environment:

- Hydrogen Bonding : The amino group enhances solubility and binding affinity in biological targets.

- Halogen Bonding : Bromine may interact with protein residues (e.g., in kinase inhibitors).

To quantify these effects, perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) can corroborate computational findings .

Q. What analytical methods resolve contradictions in reported spectral data for halogenated benzoates?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Solutions include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).

- 2D NMR Techniques : HSQC and NOESY to assign overlapping signals.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) .

For unresolved cases, synchrotron-based X-ray absorption spectroscopy (XAS) can probe local electronic environments around halogens .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

Accelerated Degradation Tests : Expose the compound to buffered solutions (pH 1–13) at 40°C for 48 hours.

HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ester to benzoic acid).

Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative decomposition .

Q. What computational tools predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT) : Calculate binding energies in Pd-catalyzed cross-couplings (e.g., using B3LYP/6-31G* basis sets).

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., DMF or THF).

- Docking Studies : Evaluate interactions with biological targets (e.g., using AutoDock Vina).

Validate predictions with experimental data (e.g., reaction yields, crystallographic structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.